2-Nitrobenzene-1,4-diyl diacetate
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Overview
Description
2-Nitrobenzene-1,4-diyl diacetate is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of two acetate groups attached to a benzene ring substituted with a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitrobenzene-1,4-diyl diacetate typically involves the acetylation of 2-nitrophenol. One common method is the reaction of 2-nitrophenol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve the use of alternative catalysts and solvents to improve efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Nitrobenzene-1,4-diyl diacetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-Aminobenzene-1,4-diyl diacetate.
Substitution: Various substituted benzene derivatives.
Oxidation: Quinones and other oxidized aromatic compounds.
Scientific Research Applications
2-Nitrobenzene-1,4-diyl diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Nitrobenzene-1,4-diyl diacetate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to changes in cellular function and signaling pathways. The acetate groups may also play a role in modulating the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Nitrobenzene-1,3-diyl diacetate
- 2-Nitrobenzene-1,2-diyl diacetate
- 2-Nitrobenzene-1,4-diyl dimethyl ether
Uniqueness
2-Nitrobenzene-1,4-diyl diacetate is unique due to its specific substitution pattern, which influences its chemical reactivity and interactions. The presence of both nitro and acetate groups provides a combination of electron-withdrawing and electron-donating effects, making it a versatile compound for various chemical reactions and applications .
Properties
CAS No. |
54810-65-0 |
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Molecular Formula |
C10H9NO6 |
Molecular Weight |
239.18 g/mol |
IUPAC Name |
(4-acetyloxy-3-nitrophenyl) acetate |
InChI |
InChI=1S/C10H9NO6/c1-6(12)16-8-3-4-10(17-7(2)13)9(5-8)11(14)15/h3-5H,1-2H3 |
InChI Key |
IWVMDDXGASKALM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1)OC(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
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